molecular formula C15H13Cl2NO3 B14524588 Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-82-4

Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14524588
CAS No.: 62804-82-4
M. Wt: 326.2 g/mol
InChI Key: WMQAGGQPKQDNAH-UHFFFAOYSA-N
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Description

Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its unique structure and properties It is an ester derivative of propanoic acid, featuring a benzyl group and a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions involving the dichloropyridinyl group.

Major Products Formed

    Hydrolysis: 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and benzyl alcohol.

    Reduction: The corresponding alcohol derivative of the ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The ester moiety may also play a role in modulating the compound’s overall biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Hex-3-yn-1-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Another ester derivative with a similar dichloropyridinyl group but different alkyl chain.

    Benzyl 2-[(pyridin-3-yl)oxy]propanoate: A similar compound lacking the dichloro substitution on the pyridinyl ring.

Uniqueness

Benzyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to the presence of the dichloropyridinyl group, which imparts distinct chemical and biological properties. The dichloro substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62804-82-4

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

benzyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C15H13Cl2NO3/c1-10(21-12-7-8-13(16)18-14(12)17)15(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

WMQAGGQPKQDNAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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